[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
Beschreibung
Chemical Structure: This compound features a pyrrolidine ring (a 5-membered nitrogen-containing heterocycle) substituted with an (S)-2-aminopropionyl group and an isopropyl-carbamic acid tert-butyl ester moiety.
Eigenschaften
IUPAC Name |
tert-butyl N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)18(14(20)21-15(4,5)6)12-7-8-17(9-12)13(19)11(3)16/h10-12H,7-9,16H2,1-6H3/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEECPVABHSXKGM-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@@H](C1)N(C(C)C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester, a synthetic compound with a unique structure characterized by a pyrrolidine ring, an amino acid moiety, and a tert-butyl ester group, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H29N3O3
- Molecular Weight : 299.41 g/mol
- Purity : Typically ≥95%
The structural features of this compound contribute to its reactivity and potential utility in various scientific fields, including medicinal chemistry and pharmacology.
The biological activity of [(S)-1-((S)-2-amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is believed to involve interactions with specific molecular targets such as enzymes or receptors. The exact mechanism may vary depending on the target but generally includes:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may function as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of this compound against various bacterial strains. Notably, its effectiveness against multidrug-resistant strains is particularly significant given the current global health crisis regarding antibiotic resistance.
| Bacterial Strain | Activity | Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus (MRSA) | Strong antibacterial activity | 0.78 - 3.125 |
| Enterococcus faecium (VRE) | Effective against vancomycin-resistant strains | 0.78 - 3.125 |
| Staphylococcus epidermidis | Active against biofilm-forming strains | 0.78 - 3.125 |
The compound demonstrated strong bactericidal properties, suggesting a mechanism that may involve the depolarization of the bacterial cytoplasmic membrane, leading to a loss of membrane potential and cell death .
Cytotoxicity and Selectivity
In vitro studies assessing the cytotoxicity of [(S)-1-((S)-2-amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester have shown:
- Selectivity for Bacterial Cells : The compound exhibited minimal toxicity towards mammalian cell lines (e.g., lung MCR-5 and skin BJ fibroblast), indicating a favorable selectivity profile for bacterial cells over human cells .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers screened various compounds from their in-house libraries against clinically relevant Gram-positive and Gram-negative bacteria. [(S)-1-((S)-2-amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester was identified as a promising candidate due to its potent activity against MRSA and VRE strains .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound's antibacterial action is likely due to its ability to disrupt membrane integrity in bacterial cells, thereby leading to cell lysis .
Vergleich Mit ähnlichen Verbindungen
Key Properties :
- Molecular Formula : Likely C15H29N3O3 based on analogs (e.g., the R-configuration variant in ).
- Molecular Weight : ~299–315 g/mol (estimated from related compounds).
- Role: Likely serves as a synthetic intermediate or building block for pharmaceuticals, given the presence of a tert-butyl carbamate (Boc) protecting group and amino-propionyl motif, common in peptide-based drug design.
The compound is part of a family of carbamic acid esters with variations in ring structure, substituents, and stereochemistry. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparisons
*Estimated where explicit data is unavailable.
Key Research Findings
Ring Size Impact: The piperidine analog (6-membered ring) in has a molecular weight of 329.0, ~14% higher than the pyrrolidine-based target compound. This difference could influence pharmacokinetics, such as solubility or diffusion rates across biological membranes .
Substituent Effects: The cyclopropyl variant (CAS 1401667-37-5) has a lower molecular weight (297.40 vs. ~299–315) and reduced steric bulk compared to the isopropyl-substituted target compound. Cyclopropyl groups are known to enhance metabolic stability by resisting oxidative degradation . The chloroacetyl derivative (CAS 1353998-29-4) introduces a reactive chlorine atom, making it a candidate for further functionalization (e.g., coupling with nucleophiles in drug conjugate synthesis) .
Stereochemical Sensitivity: The R-configuration variant (CAS 1401669-03-1) demonstrates how minor stereochemical changes (R vs. S at pyrrolidine) can significantly alter molecular interactions. For instance, in chiral environments like enzyme pockets, this could lead to reduced efficacy or off-target effects .
Synthetic Utility: The Boc-protected amino group in all variants facilitates selective deprotection during multi-step syntheses, a critical feature in peptide and small-molecule drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
